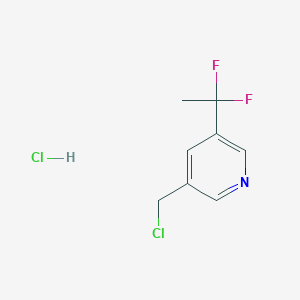

3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2N.ClH/c1-8(10,11)7-2-6(3-9)4-12-5-7;/h2,4-5H,3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLSEUKLFZTGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC(=C1)CCl)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent . The reaction conditions often require a nickel-catalyzed process to achieve the desired substitution on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: The difluoroethyl group can be involved in coupling reactions, particularly with boronic acids, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nickel Catalysts: Used in difluoroalkylation reactions to introduce the difluoroethyl group.

Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the chlorine atom.

Oxidizing and Reducing Agents: Various agents can be used to facilitate oxidation or reduction reactions, depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with tailored properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving pyridine derivatives.

Mechanism of Action

The mechanism by which 3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoroethyl group can enhance the compound’s stability and binding affinity, making it more effective in its biological applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride with related compounds:

Key Observations :

- Fluorine vs. Oxygen Substituents : The 1,1-difluoroethyl group in the target compound introduces strong electronegativity and lipophilicity compared to oxygen-containing analogs like 2-chloro-5-(propan-2-yloxy)pyrimidine. This may enhance membrane permeability in biological systems.

- Chloromethyl Positioning : The chloromethyl group at C3 (pyridine) in the target compound contrasts with its placement on an isoxazole ring in 3-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride, altering steric and electronic interactions .

Functional and Application Differences

- Pharmaceutical Potential: Fluorinated pyridines (e.g., the target compound) are prized for metabolic stability due to C-F bonds’ resistance to oxidation. This contrasts with non-fluorinated analogs like 3-(benzyloxy)-5-(chloromethyl)pyridine hydrochloride, which may exhibit faster clearance .

- Agrochemical Utility : The chloromethyl group’s reactivity makes the compound a candidate for cross-coupling reactions to generate libraries of bioactive molecules, akin to 2-chloro-5-(propan-2-yloxy)pyrimidine’s use in herbicide synthesis .

Biological Activity

3-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride is a pyridine derivative with significant potential in medicinal chemistry. Its unique structural features, including a chloromethyl group and difluoroethyl substituent, suggest diverse biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 195.6 g/mol. The presence of the chloromethyl group enhances electrophilic reactivity, while the difluoroethyl group contributes to lipophilicity, potentially influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth through interference with essential metabolic pathways. The presence of halogen substituents often enhances this activity by increasing the compound's lipophilicity and membrane permeability.

Anti-inflammatory Effects

Pyridine derivatives have also been investigated for their anti-inflammatory properties. A study highlighted that certain substituted pyridines could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibitory potential was quantified using IC50 values, with some derivatives showing significant activity comparable to established anti-inflammatory drugs like indomethacin and celecoxib.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Indomethacin | 9.17 | COX-1 |

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Preliminary studies have indicated that similar pyridine derivatives can inhibit key enzymes involved in cancer progression, such as ornithine decarboxylase (ODC). The mechanism often involves competitive inhibition, where the compound mimics natural substrates.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridine Ring : Starting from appropriate precursors such as 2-chloro-5-(1,1-difluoroethyl)pyridine.

- Chloromethylation : Chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst.

- Hydrochloride Salt Formation : The final step involves the formation of the hydrochloride salt by reacting with hydrochloric acid.

Case Studies

Several studies have explored the biological activity of pyridine derivatives:

- Study on COX Inhibition : A series of pyridine derivatives were synthesized and screened for COX-1 and COX-2 inhibition. Compounds with halogen substituents showed enhanced inhibitory activity compared to non-substituted analogs .

- Antimicrobial Screening : A library of pyridine-based compounds was evaluated against various bacterial strains, revealing that halogenated derivatives exhibited superior antimicrobial efficacy due to increased membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis typically involves chloromethylation of a pyridine precursor. A common approach is using Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) to promote electrophilic substitution, followed by hydrochlorination. Key parameters include:

- Catalyst selection : ZnCl₂ may enhance regioselectivity for the 3-position .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

- Temperature control : Maintaining reflux conditions (~110°C) minimizes side reactions like over-chlorination .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures isolates the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify chloromethyl (-CH₂Cl, δ ~4.5 ppm) and difluoroethyl (-CF₂CH₃, δ ~1.5–2.0 ppm) groups. Coupling constants (²J₃₄ ~20 Hz) confirm fluorine proximity .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ~220 (free base) and ~256 (hydrochloride) validate the molecular formula .

- X-ray crystallography : Resolves spatial arrangement of substituents, critical for understanding steric effects in reactivity .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

- Methodological Answer : The chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols), while the difluoroethyl moiety enhances metabolic stability. Applications include:

- Drug candidates : Coupling with heterocycles (e.g., imidazoles) to target kinase inhibitors .

- Probe design : Functionalization with fluorescent tags for tracking cellular uptake .

Advanced Research Questions

Q. What is the mechanistic role of the difluoroethyl group in modulating biological activity?

- Methodological Answer : The -CF₂CH₃ group influences:

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Electron-withdrawing effects : Stabilizes adjacent transition states in Suzuki-Miyaura cross-coupling reactions .

- Metabolic resistance : Fluorine atoms reduce oxidative degradation by cytochrome P450 enzymes .

Q. How can contradictions in reaction yields between batch and flow synthesis be resolved?

- Methodological Answer : Discrepancies arise from heat/mass transfer differences. Strategies include:

- Flow reactor optimization : Higher surface-to-volume ratios improve temperature control, reducing byproducts like di-chlorinated species .

- In-line analytics : Use UV-Vis or FTIR to monitor intermediates and adjust residence time dynamically .

Q. What experimental designs are recommended to study its covalent binding to biological targets?

- Methodological Answer :

- Kinetic assays : Measure binding rates via LC-MS/MS after incubating the compound with target enzymes (e.g., proteases) .

- Competitive inhibition : Co-administer with a known reversible inhibitor to confirm covalent adduct formation .

- Mutagenesis : Replace nucleophilic residues (e.g., cysteine) in the target protein to validate binding specificity .

Q. How can conflicting data on its solubility in aqueous vs. organic solvents be reconciled?

- Methodological Answer : The hydrochloride salt’s solubility depends on pH and counterion pairing:

- Aqueous buffers : Solubility peaks at pH 4–5 due to protonation of the pyridine nitrogen .

- Organic solvents : Use DMSO or DMF for stock solutions; precipitation in THF indicates ion-pair dissociation .

Key Considerations for Researchers

- Safety : Handle chloromethyl intermediates in fume hoods due to potential lachrymatory effects .

- Data Validation : Cross-reference spectral data with PubChem or ECHA databases to resolve structural ambiguities .

- Collaborative Tools : Use MOE or Gaussian for DFT calculations to predict reaction pathways and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.